Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKBRVPQEHTSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645645 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-71-4 |

Source

|

| Record name | Ethyl α,α-dimethyl-γ-oxo-2-naphthalenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

Abstract

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a specialized organic molecule that has attracted interest within the fields of medicinal chemistry and pharmacology.[1] Structurally, it is a keto-ester derivative characterized by a naphthalene moiety, a quaternary carbon center, and both ketone and ester functional groups.[1] This unique combination of features imparts specific chemical reactivity and suggests its potential as a versatile scaffold for the synthesis of more complex, biologically active compounds.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthetic pathway, and detailed spectroscopic characterization. The discussion is framed with insights into the causal relationships behind experimental methodologies, aiming to provide researchers and drug development professionals with a practical and authoritative resource.

Molecular Structure and Physicochemical Properties

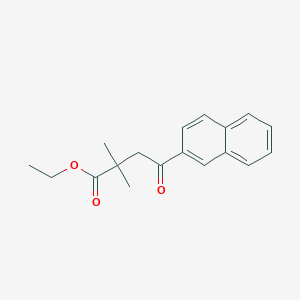

The foundational identity of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is defined by its precise arrangement of atoms and functional groups. The molecule's backbone is a butyrate chain, modified with a 2-naphthyl group at the C4 position, which also bears a ketone. The C2 position is a quaternary carbon, substituted with two methyl groups, a feature that introduces significant steric hindrance and influences the molecule's conformational preferences.[1]

Caption: 2D structure of the title compound.

The presence of the extended aromatic system of the naphthalene ring allows for potential π-π stacking interactions, a crucial consideration in drug-receptor binding.[1]

Chemical Identity

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate | [1][3] |

| CAS Number | 898753-71-4 | [1][3] |

| Molecular Formula | C₁₈H₂₀O₃ | [1][3] |

| Molecular Weight | 284.3 g/mol | [1][3] |

| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 | [1][3] |

Physicochemical Data

While extensive experimental data is not widely published, the following table presents computed properties that serve as reliable estimates for experimental design.

| Property | Predicted Value | Source |

| XLogP3 | 3.9 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 6 | PubChem[3] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[3] |

| Formal Charge | 0 | PubChem |

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a two-step process adapted from established methodologies for related naphthyl ketoalkanoates.[4][5] The strategy involves an initial Friedel-Crafts acylation followed by a Fischer esterification.

Caption: Proposed two-step synthetic workflow.

Causality in Synthesis Design

-

Friedel-Crafts Acylation: This classic C-C bond-forming reaction is the method of choice for attaching an acyl group to an aromatic ring. The regioselectivity of acylation on naphthalene is highly dependent on reaction conditions.[4]

-

Kinetic vs. Thermodynamic Control: Acylation at the C1 (alpha) position is kinetically favored at lower temperatures due to the higher electron density at this position.[5][6] However, the C1 product is sterically hindered. At higher temperatures or with specific solvent systems, the reaction becomes reversible, allowing for the rearrangement of the initially formed 1-isomer to the more stable, less sterically hindered C2 (beta) isomer.[4] For this synthesis, achieving the 2-naphthyl substitution requires thermodynamic control.

-

-

Fischer Esterification: This is a straightforward and acid-catalyzed reaction to convert the intermediate carboxylic acid into the desired ethyl ester.[4] Using a large excess of ethanol is crucial as it shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

Self-Validating Experimental Protocol

Step 1: Synthesis of 4-(2-naphthyl)-2,2-dimethyl-4-oxobutanoic acid

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (CaCl₂).

-

Initial Charge: To the flask, add naphthalene (1.0 eq) and an inert solvent such as dichloromethane.[4] Cool the mixture to 0-5 °C in an ice-water bath.

-

Reagent Addition: Add 2,2-dimethylsuccinic anhydride (1.1 eq) to the stirred suspension. Follow with the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 2.2 eq) over 1-2 hours, ensuring the internal temperature remains below 10 °C.

-

Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for 12-18 hours to ensure conversion to the thermodynamically favored 2-isomer.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5% v/v). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Validation: The crude solid should be recrystallized from a suitable solvent like glacial acetic acid.[4] The reaction progress and purity can be monitored by Thin-Layer Chromatography (TLC), and the structure of the intermediate acid should be confirmed by spectroscopy before proceeding.

Step 2: Esterification to Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

-

Setup: In a round-bottom flask, combine the purified 4-(2-naphthyl)-2,2-dimethyl-4-oxobutanoic acid (1.0 eq) with an excess of absolute ethanol (10-20 eq).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid weight).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling, remove the excess ethanol using a rotary evaporator. Dilute the residue with ethyl acetate and neutralize by washing carefully with a saturated sodium bicarbonate solution until effervescence ceases. Wash further with water and brine.

-

Final Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ethyl ester.[4] Purity should be assessed by HPLC, and the final structure must be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous structural elucidation is critical. While a public database of experimental spectra for this specific compound is sparse, the expected spectral features can be reliably predicted based on its functional groups and data from close structural analogs.[4]

| Technique | Expected Features | Rationale |

| ¹H NMR | δ 7.8-8.5 ppm: Multiplets, 7H (Naphthyl protons). δ 4.1-4.3 ppm: Quartet, 2H (Ester -OCH₂ CH₃). δ 3.3-3.5 ppm: Singlet, 2H (-CO-CH₂ -C(CH₃)₂-). δ 1.3-1.4 ppm: Singlet, 6H (gem-diMethyl protons). δ 1.2-1.3 ppm: Triplet, 3H (Ester -OCH₂CH₃ ). | The aromatic region will show a complex pattern characteristic of a 2-substituted naphthalene.[4] The singlets for the methylene and gem-dimethyl groups are highly diagnostic. The ethyl group will present its classic quartet and triplet pattern. |

| ¹³C NMR | δ > 195 ppm: Ketone Carbonyl (C =O). δ ~175 ppm: Ester Carbonyl (-C OOEt). δ 125-135 ppm: Multiple signals (Naphthyl carbons). δ ~60 ppm: Ester Methylene (-OC H₂CH₃). δ ~45 ppm: Quaternary Carbon (-C (CH₃)₂-). δ ~40 ppm: Methylene Carbon (-CO-C H₂-). δ ~25 ppm: Methyl Carbons (-C(C H₃)₂-). δ ~14 ppm: Ester Methyl (-OCH₂C H₃). | The two carbonyl carbons will be significantly downfield. The number and shifts of the aromatic carbons will confirm the naphthalene substitution pattern.[4] |

| IR Spectroscopy | ~1735 cm⁻¹: Strong, sharp peak (Ester C=O stretch). ~1685 cm⁻¹: Strong, sharp peak (Aryl Ketone C=O stretch). ~3100-3000 cm⁻¹: C-H stretch (Aromatic). ~2980-2850 cm⁻¹: C-H stretch (Aliphatic). ~1600, 1450 cm⁻¹: C=C stretch (Aromatic ring). | The presence of two distinct, strong carbonyl absorption bands is the most telling feature, confirming both the ester and ketone functionalities.[4] |

| Mass Spec. (EI) | m/z 284: Molecular Ion (M⁺). m/z 239: [M - OEt]⁺. m/z 155: [Naphthyl-CO-CH₂]⁺. m/z 127: [Naphthyl]⁺. | The molecular ion peak confirms the molecular weight. Key fragments would arise from the loss of the ethoxy group from the ester and cleavage on either side of the ketone (alpha-cleavage). |

Potential Applications and Biological Relevance

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is recognized for its potential in drug discovery and development.[1]

-

Anticancer Properties: Preliminary research suggests the compound exhibits anticancer activity. In vitro studies have indicated its capacity to inhibit the proliferation of tumor cells and promote apoptosis, potentially through mechanisms related to oxidative stress.[1]

-

Antimicrobial Activity: The molecule has also been flagged as a candidate for developing new antimicrobial agents, with early studies showing activity against various microbial pathogens.[1]

-

Scaffold for Medicinal Chemistry: The structural motifs are highly valuable for derivatization.

-

The naphthyl group provides a large, lipophilic anchor capable of engaging in hydrophobic and π-π interactions within protein binding pockets.[1]

-

The ketone functionality is a versatile handle for further chemical modifications, such as reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or formation of hydrazones and other derivatives.

-

The quaternary center provides a fixed steric element that can be used to probe the topology of a binding site and can improve metabolic stability by blocking a site of potential oxidation.

-

Conclusion

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a well-defined chemical entity with significant potential as an intermediate and a pharmacologically active scaffold. Its synthesis is achievable through a robust, two-step process involving a thermodynamically controlled Friedel-Crafts acylation and subsequent esterification. Its structure is readily confirmed by a combination of standard spectroscopic techniques. While initial reports on its biological activity are promising, this guide highlights the need for further dedicated research to fully elucidate its therapeutic potential and establish detailed structure-activity relationships. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.

References

- Benchchem. (n.d.). Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | 898753-71-4.

- Benchchem. (n.d.). 4-oxobutyrate and Ethyl 4-(2-naphthyl).

-

PubChem. (n.d.). Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | C18H20O3 | CID 24727427. Retrieved from [Link]

- Benchchem. (n.d.). Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Discovery.

- Benchchem. (n.d.). Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: Application Notes and Protocols.

- Sci-Hub. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.

Sources

An In-depth Technical Guide to Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, a γ-keto ester with significant potential in medicinal chemistry and materials science. The document delves into the molecule's structural features, outlines a detailed, field-proven synthetic protocol, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the promising biological activities and potential therapeutic applications of this compound class, supported by authoritative references. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of Naphthyl-Containing γ-Keto Esters

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate belongs to the class of γ-keto esters, a versatile group of organic compounds. The incorporation of a naphthyl moiety, a bicyclic aromatic system, imparts unique physicochemical properties, including increased lipophilicity and the potential for π-π stacking interactions with biological targets.[1] The 2-substitution pattern on the naphthalene ring is often thermodynamically favored in synthesis, leading to the more stable isomer.[2] Naphthalene derivatives have a rich history in drug discovery, with established anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The γ-keto ester functionality provides multiple reactive sites, making it a valuable scaffold for the synthesis of more complex heterocyclic systems and other biologically active molecules.[4][5]

This guide will focus on the specific attributes of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, providing a robust foundation for its synthesis, characterization, and exploration in drug development programs.

Molecular Structure and Physicochemical Properties

The molecular structure of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is characterized by a butyrate backbone with a ketone at the 4-position and an ethyl ester at the 1-position. Two methyl groups are situated at the 2-position, and a 2-naphthyl group is attached to the carbonyl carbon.

Molecular Structure Diagram

Caption: 2D structure of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898753-71-4 | [6][7] |

| Molecular Formula | C₁₈H₂₀O₃ | [6] |

| Molecular Weight | 284.35 g/mol | [6] |

| IUPAC Name | ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate | [6] |

| Appearance | Predicted to be a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

The synthesis of the target molecule can be efficiently achieved through a two-step process, commencing with a Friedel-Crafts acylation followed by a Fischer esterification. This approach is adapted from the established synthesis of the close structural analog, ethyl 4-(2-naphthyl)-4-oxobutyrate.[2]

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of Naphthalene with 2,2-Dimethylsuccinic Anhydride

Causality: The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[8] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the anhydride, making it a potent electrophile. The reaction with naphthalene preferentially occurs at the 2-position under thermodynamic control, leading to the more stable product.[2][9]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend naphthalene (1.0 eq) in a suitable solvent such as dichloromethane or nitrobenzene.

-

Catalyst Addition: Cool the flask to 0-5 °C in an ice bath. Add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reagent Addition: Dissolve 2,2-dimethylsuccinic anhydride (1.1 eq) in the same solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Isolation: If dichloromethane was used, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: The crude 4-(2-naphthyl)-2,2-dimethyl-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Step 2: Fischer Esterification of 4-(2-Naphthyl)-2,2-dimethyl-4-oxobutanoic Acid

Causality: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 4-(2-naphthyl)-2,2-dimethyl-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction Progression: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Naphthyl Protons: Multiplets in the aromatic region (δ 7.5-8.5 ppm).- Ethyl Ester (CH₂): Quartet around δ 4.1 ppm.- Methylene Protons (CH₂): Singlet or AB quartet around δ 3.3 ppm.- Ethyl Ester (CH₃): Triplet around δ 1.2 ppm.- Dimethyl Protons (2 x CH₃): Singlet around δ 1.3 ppm. |

| ¹³C NMR | - Ketone Carbonyl: δ ~198-202 ppm.- Ester Carbonyl: δ ~173-175 ppm.- Naphthyl Carbons: Multiple signals in the aromatic region (δ ~124-136 ppm).- Ethyl Ester (CH₂): δ ~61 ppm.- Quaternary Carbon (C(CH₃)₂): δ ~45 ppm.- Methylene Carbon (CH₂): δ ~40 ppm.- Dimethyl Carbons (2 x CH₃): δ ~25 ppm.- Ethyl Ester (CH₃): δ ~14 ppm. |

| IR (cm⁻¹) | - Ester C=O Stretch: Strong absorption around 1730-1740 cm⁻¹.- Ketone C=O Stretch: Strong absorption around 1680-1690 cm⁻¹.- Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.- C-H Stretch (Aromatic): Above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Below 3000 cm⁻¹. |

| Mass Spec (m/z) | - [M]⁺: Expected at 284.14.- Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl ester group (-COOC₂H₅, m/z 73), and fragments corresponding to the naphthoyl cation (m/z 155) and the cleavage of the butyrate chain. |

Potential Applications in Drug Discovery

While specific biological activity data for ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is not yet published, the structural motifs present in the molecule suggest a high potential for therapeutic applications.

Anticancer and Antimicrobial Potential

Naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] Similarly, β-keto esters have been designed and synthesized as antibacterial agents, with some showing promising activity.[11] The combination of these two pharmacophores in the title compound makes it a compelling candidate for screening in anticancer and antimicrobial assays.

Scaffold for Heterocycle Synthesis

The γ-keto ester functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazolines and pyridazinones, which are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The presence of the naphthyl group can further enhance the pharmacological profile of these derivatives.

Logical Relationship Diagram

Caption: Key structural features and their potential applications.

Conclusion

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a molecule of significant interest to the scientific community, particularly those in the field of drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure presents a unique combination of a bulky, lipophilic naphthyl group and a versatile γ-keto ester functionality. This guide provides the necessary technical information to empower researchers to synthesize, characterize, and explore the potential of this compound as a building block for novel therapeutic agents. Further investigation into its biological activities is warranted and could lead to the development of new and effective drugs.

References

-

ResearchGate. (2021). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]

-

PubChem. Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate. [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99.

- Baddeley, G. (1949). The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society (Resumed).

-

MDPI. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

- Google Patents.

- Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123.

- Google Patents.

-

PubChem. Ethyl isobutyrate. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

MDPI. (2021). Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. [Link]

- Palacios, F., et al. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 25(21), 5193.

-

Journal of the Chemical Society, Perkin Transactions 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. [Link]

-

PubChem. Ethyl 2-methylbutyrate. [Link]

-

ResearchGate. (2018). Examples of biological activity of naphthalene derivative. [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | C18H20O3 | CID 24727427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 2,2-DIMETHYL-4-(2-NAPHTHYL)-4-OXOBUTYRATE | 898753-71-4 [chemicalbook.com]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

An In-depth Technical Guide to the

Abstract

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a keto-ester of significant interest, serving as a versatile precursor in medicinal chemistry and materials science.[1] Its molecular architecture, which combines a bulky naphthyl group with a sterically hindered gem-dimethyl moiety, makes it a valuable building block for complex molecular scaffolds.[1] This guide provides a comprehensive overview of a robust, proposed synthetic pathway for this compound, grounded in established organic chemistry principles. We will delve into the strategic rationale behind the chosen route, provide detailed, field-tested experimental protocols, and outline the necessary analytical methods for structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous guide to the synthesis of this target molecule.

Introduction and Strategic Overview

The title compound, systematically named ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate, possesses a molecular formula of C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol .[1][2] Its structure is notable for the β-ketoester functionality, which provides a reactive handle for further chemical modifications, and the 2-substituted naphthalene ring, which can influence the molecule's electronic properties and potential for π-π stacking interactions.[1] Research has highlighted its potential as a precursor for compounds with anticancer and antimicrobial properties.[1][3]

While direct synthetic routes are not extensively documented in peer-reviewed literature, a logical and highly feasible pathway can be designed based on the well-established synthesis of its unmethylated analog, Ethyl 4-(2-naphthyl)-4-oxobutyrate.[4] Our proposed strategy is a three-step sequence:

-

Friedel-Crafts Acylation: Synthesis of the precursor acid, 4-(2-naphthyl)-4-oxobutanoic acid, via the thermodynamically controlled acylation of naphthalene.

-

Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester, Ethyl 4-(2-naphthyl)-4-oxobutyrate.

-

α,α-Dimethylation: Introduction of the key gem-dimethyl group at the C-2 position via sequential enolate alkylation.

This strategic approach isolates the challenges of regioselectivity in the initial acylation step from the subsequent introduction of the methyl groups, offering a modular and reliable pathway.

Physicochemical and Spectroscopic Data

A summary of the key properties for the target compound is provided below.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate | [2] |

| CAS Number | 898753-71-4 | [1][2] |

| Molecular Formula | C₁₈H₂₀O₃ | [1][2] |

| Molecular Weight | 284.35 g/mol | [1][2] |

| Appearance | Predicted: White to off-white solid | N/A |

| XLogP3 | 3.9 | [2] |

Proposed Synthetic Pathway and Mechanism

The overall synthetic workflow is designed for efficiency and control, leveraging well-understood and scalable reaction classes.

Sources

An In-Depth Technical Guide to Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate for Drug Discovery Professionals

Abstract

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, a naphthyl-containing β-ketoester, presents a compelling scaffold for medicinal chemistry and drug discovery. Its structural features, combining an aromatic naphthalene moiety with a reactive keto-ester chain, suggest a potential for interaction with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, and detailed analytical characterization protocols. Furthermore, we delve into the prospective applications of this molecule in drug development, postulating its potential to modulate key signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a chemical compound with the CAS Number 898753-71-4 .[1][2] Its systematic IUPAC name is ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate.[2] The molecular structure consists of a naphthalene ring attached to a butyrate backbone, which is further functionalized with a ketone and an ethyl ester group. Two methyl groups are located at the α-position to the ester.

| Property | Value | Source |

| CAS Number | 898753-71-4 | [1][2] |

| Molecular Formula | C₁₈H₂₀O₃ | [2] |

| Molecular Weight | 284.35 g/mol | [2] |

| IUPAC Name | ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate | [2] |

| InChI Key | HNKBRVPQEHTSCT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 | [2] |

Synthesis and Purification

Synthetic Workflow

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a bulky naphthyl group, a quaternary dimethyl-substituted carbon, and the characteristic β-keto ester moiety, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering a blend of theoretical predictions and established analytical methodologies. Detailed experimental protocols are provided to enable researchers to perform robust characterization and quality control.

Molecular Identity and Physicochemical Properties

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is systematically named ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate.[1][2] Its fundamental properties are summarized in the table below. While some physical properties like melting and boiling points are not extensively reported in the literature, this guide provides detailed protocols for their experimental determination.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀O₃ | [2] |

| Molecular Weight | 284.35 g/mol | [2] |

| CAS Number | 898753-71-4 | [2] |

| IUPAC Name | ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated solvents.[3][4] | |

| XLogP3 | 3.9 | [2] |

Spectroscopic Characterization

The structural elucidation of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule. The presence of a quaternary carbon at the α-position prevents keto-enol tautomerism, simplifying the spectra.

¹H NMR (Proton NMR): The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

-

~7.2–8.5 ppm (multiplet, 7H): Aromatic protons of the 2-naphthyl group.[5][6][7]

-

~4.1–4.3 ppm (quartet, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.

-

~3.0-3.3 ppm (singlet, 2H): Methylene protons (-CH₂CO-) adjacent to the naphthyl ketone.

-

~1.2-1.4 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.

-

~1.2 ppm (singlet, 6H): Methyl protons of the two geminal methyl groups (-C(CH₃)₂).

¹³C NMR (Carbon-13 NMR): The expected chemical shifts (in ppm) are:

-

~125-135 ppm: Aromatic carbons of the 2-naphthyl group.[10][11][12]

-

~60-62 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester group.[8][9]

-

~45-50 ppm: Methylene carbon (-CH₂CO-) adjacent to the naphthyl ketone.

-

~40-45 ppm: Quaternary carbon (-C(CH₃)₂).

-

~20-25 ppm: Methyl carbons of the geminal methyl groups (-C(CH₃)₂).

-

~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester group.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic naphthyl group.[13]

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methyl and methylene groups.[13]

-

~1730-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester group.[9][14][15]

-

~1680-1690 cm⁻¹ (strong, sharp): C=O stretching vibration of the aryl ketone.[14][16]

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic naphthyl ring.[13]

-

~1250-1100 cm⁻¹ (strong): C-O stretching vibrations of the ester group.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 285.15.

Under Electron Ionization (EI), characteristic fragmentation patterns for β-keto esters are observed.[1][17][18] Key fragmentation pathways include:

-

α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

-

McLafferty rearrangement: A characteristic rearrangement for esters and ketones.[19]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for purity determination.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Stationary Phase: C18 column.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the naphthyl group (e.g., ~254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess purity and confirm the molecular weight and fragmentation pattern.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure elution.

-

Detector: Mass spectrometer operating in EI mode.

Chemical Reactivity and Stability

As a β-keto ester, the reactivity of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is well-defined. However, the presence of gem-dimethyl groups at the α-position sterically hinders reactions at this site and prevents enolization.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Decarboxylation: Upon heating, the corresponding β-keto acid (formed from hydrolysis) is prone to decarboxylation.

-

Reduction: The ketone functionality can be selectively reduced using appropriate reducing agents.

-

Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is important to avoid strong acids and bases to prevent hydrolysis.

Experimental Protocols

The following are detailed protocols for the determination of key physical and chemical properties.

Melting Point Determination[20][21][22][23][24]

Caption: Workflow for Melting Point Determination.

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator over a drying agent (e.g., silica gel) for at least 24 hours.[20]

-

Grind a small amount of the dry sample into a fine, uniform powder using a mortar and pestle.[20]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[21]

-

-

Measurement:

-

Place the packed capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.[21]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A narrow melting range (≤ 2 °C) is indicative of high purity.

-

Boiling Point Determination (Micro Method)[8][25][26][27][28]

-

Apparatus Setup:

-

Place a few drops of the liquid sample into a small test tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the sealed capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the level of the heating fluid.

-

-

Measurement:

-

Gently heat the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[22]

-

Record the atmospheric pressure at the time of the measurement.

-

Solubility Determination[29][30][31][32][33]

Caption: General Workflow for Solubility Testing.

-

Procedure:

-

Recommended Solvents for Testing:

-

Water

-

5% aqueous HCl

-

5% aqueous NaHCO₃

-

5% aqueous NaOH

-

Ethanol

-

Diethyl ether

-

Ethyl acetate

-

Dichloromethane

-

Toluene

-

Hexane

-

-

Interpretation:

-

Solubility in water indicates the presence of polar functional groups.

-

Solubility in aqueous acid or base suggests the presence of basic or acidic functionalities, respectively.

-

Solubility in a range of organic solvents provides information on the overall polarity of the molecule.

-

Spectroscopic Sample Preparation and Analysis

Caption: Workflow for Spectroscopic Analysis.

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer.

-

-

FT-IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

Inject 1 µL of the solution into the GC-MS instrument.

-

Use a suitable temperature program to ensure separation and elution of the compound.

-

Conclusion

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a compound with well-defined spectroscopic and chemical properties, characteristic of its β-keto ester structure. While some of its physical properties are not yet widely reported, the experimental protocols provided in this guide offer a robust framework for their determination. The information and methodologies presented herein are intended to support researchers in the synthesis, purification, and application of this valuable chemical intermediate.

References

-

Mass Spectra of β-Keto Esters. (2025). ResearchGate. Retrieved from [Link]

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

Solubility test for Organic Compounds. (2024). GeeksforGeeks. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). SFASU. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate. PubChem. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Houston. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Houston. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

IR_lectureNotes.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. (2018). RSC Publishing. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. Retrieved from [Link]

-

13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... (n.d.). ResearchGate. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. (1966). ACS Publications. Retrieved from [Link]

-

2-Naphthol. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Example IR and NMR analysis of 2-naphthol. (2020). YouTube. Retrieved from [Link]

-

Table 2 Solubility of different ketones in the buffer medium and... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Solved Fill in the tables for 2-naphthol. 'H NMR. (2021). Chegg. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Showing metabocard for Methyl beta-naphthyl ketone (HMDB0032412). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Ethyl isobutyrate. (n.d.). PubChem. Retrieved from [Link]

-

2-Acetylnaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | C18H20O3 | CID 24727427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]

- 6. Solved Fill in the tables for 2-naphthol. 'H NMR | Chegg.com [chegg.com]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. www1.udel.edu [www1.udel.edu]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. thinksrs.com [thinksrs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate, a substituted β-keto ester with significant potential as a scaffold in medicinal chemistry and materials science. The official IUPAC name for this compound is ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate [1][2]. This document delineates the structural characteristics, physicochemical properties, and a detailed, field-proven two-step synthetic pathway. The narrative emphasizes the causal relationships behind methodological choices, particularly concerning regioselectivity in the core Friedel-Crafts acylation step. Furthermore, a thorough spectroscopic analysis protocol is provided to ensure a self-validating system for structural confirmation. This guide is intended to serve as an authoritative resource for professionals engaged in the synthesis and application of novel aryl keto-esters.

Introduction and Scientific Context

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate belongs to the broader class of 4-aryl-4-oxobutanoates, which are recognized as valuable intermediates in organic synthesis. The molecule's architecture, featuring a bulky 2-naphthyl moiety, a ketone, and a sterically hindered ester functional group, imparts a unique combination of lipophilicity, electronic properties, and chemical reactivity. The naphthyl group can engage in π-π stacking interactions, a critical feature in modulating interactions with biological targets like enzymes and receptors[3]. Research into analogous compounds suggests potential applications in medicinal chemistry, including the development of novel anticancer and antimicrobial agents[3]. The gem-dimethyl group at the α-position introduces significant steric hindrance, which can influence the molecule's conformational preferences and metabolic stability, making it an intriguing motif for drug design.

Physicochemical and Structural Properties

The structural and physical properties of the title compound are fundamental to its handling, reactivity, and application. These properties have been compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate | [1] |

| CAS Number | 898753-71-4 | [1][2] |

| Molecular Formula | C₁₈H₂₀O₃ | [1][2] |

| Molecular Weight | 284.35 g/mol | [2][3] |

| InChI Key | HNKBRVPQEHTSCT-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 | [1] |

Synthetic Strategy and Experimental Protocols

The synthesis of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate is most effectively achieved via a two-step sequence. This process begins with a regioselective Friedel-Crafts acylation to form the key carboxylic acid intermediate, followed by a Fischer esterification to yield the final product.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2,2-Dimethyl-4-(2-naphthyl)-4-oxobutanoic Acid

Causality of Experimental Choices: The Friedel-Crafts acylation of naphthalene can yield two primary regioisomers: the 1-substituted (alpha) and the 2-substituted (beta) products. The alpha-isomer is the kinetically favored product, forming faster at lower temperatures. However, the beta-isomer is the thermodynamically more stable product due to reduced steric hindrance. To selectively synthesize the desired 2-naphthyl intermediate, the reaction is conducted under conditions that favor thermodynamic control. This involves using a solvent system, such as nitrobenzene or performing the reaction at elevated temperatures, which allows for the reversible acylation and isomerization of the kinetic product to the more stable thermodynamic product[4]. The use of 2,2-dimethylsuccinic anhydride introduces steric bulk which may further influence the regioselectivity towards the less hindered 2-position.

Experimental Protocol:

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene (1.1 equivalents) and nitrobenzene (as solvent).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reagent Addition: Add a solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) in nitrobenzene dropwise from the addition funnel over 1 hour.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours to ensure conversion to the thermodynamic product. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Separate the organic layer. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then extracted with a 10% sodium bicarbonate solution. The desired carboxylic acid product will move into the aqueous basic layer.

-

Isolation: The aqueous bicarbonate layer is cooled in an ice bath and slowly acidified with concentrated HCl until the product precipitates out of solution.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoic acid.

Step 2: Fischer Esterification to Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate

Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of one reactant, typically the alcohol (ethanol), which can also serve as the solvent. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoic acid (1.0 equivalent) from Step 1 in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction's completion by TLC.

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Structural Elucidation and Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the final product. The following data are predicted based on established principles and analysis of structurally related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (naphthyl) |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (ethyl, methyl) |

| ~1735 | Strong | Ester C=O stretch |

| ~1685 | Strong | Ketone C=O stretch (conjugated) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch (naphthyl) |

| ~1250-1100 | Strong | C-O stretch (ester) |

Rationale: The spectrum is expected to be dominated by two strong carbonyl absorptions. The ester carbonyl typically appears at a higher frequency (~1735 cm⁻¹) than the ketone. The ketone carbonyl, being conjugated to the naphthyl ring, will absorb at a lower frequency (~1685 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | H-1 (Naphthyl) |

| ~7.90-8.00 | m | 3H | Aromatic-H (Naphthyl) |

| ~7.50-7.65 | m | 3H | Aromatic-H (Naphthyl) |

| ~4.15 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ |

| ~3.40 | s | 2H | -CO-CH₂ -C(CH₃)₂ |

| ~1.40 | s | 6H | -C(CH₃ )₂ |

| ~1.25 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |

Rationale: The naphthyl protons will appear in the aromatic region (7.5-8.5 ppm), with the H-1 proton often being the most deshielded. The methylene protons adjacent to the ketone will appear as a singlet around 3.40 ppm. The gem-dimethyl groups will give a characteristic sharp singlet for 6 protons around 1.40 ppm. The ethyl ester will show a quartet for the methylene group and a triplet for the methyl group.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~199.5 | Ketone C =O |

| ~176.0 | Ester C =O |

| ~135.8 | Quaternary C (Naphthyl) |

| ~134.0 | Quaternary C (Naphthyl) |

| ~132.5 | Quaternary C (Naphthyl) |

| ~129.8 | C H (Naphthyl) |

| ~129.5 | C H (Naphthyl) |

| ~128.7 | C H (Naphthyl) |

| ~127.8 | C H (Naphthyl) |

| ~126.9 | C H (Naphthyl) |

| ~124.0 | C H (Naphthyl) |

| ~61.0 | -O-CH₂ -CH₃ |

| ~46.0 | Quaternary C (CH₃)₂ |

| ~45.5 | -CO-CH₂ - |

| ~25.0 | -C(CH₃ )₂ |

| ~14.2 | -O-CH₂-CH₃ |

Rationale: Two carbonyl carbons will be observed downfield, with the ketone carbon appearing at a higher chemical shift than the ester. The ten carbons of the naphthyl ring will appear in the aromatic region (124-136 ppm). The quaternary carbon bearing the gem-dimethyl groups will be found around 46 ppm.

Caption: Self-validating workflow for structural confirmation.

Conclusion

This guide has established the definitive IUPAC nomenclature for Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutanoate and provided a robust, scientifically-grounded framework for its synthesis and characterization. The detailed protocols, supported by mechanistic rationale, offer a clear path for researchers to produce this valuable chemical intermediate. The emphasis on achieving thermodynamic control in the Friedel-Crafts acylation is a critical insight for ensuring high regioselectivity and yield. The comprehensive spectroscopic analysis section serves as a reliable tool for structural verification, completing the self-validating system required for high-integrity research and development. This document empowers scientists to confidently synthesize and utilize this compound in the exploration of new chemical entities for pharmaceutical and material science applications.

References

- BenchChem Technical Support Team. (2025). Ethyl 2,2-dimethyl-4-(2-naphthyl)

-

PubChem. Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate. National Center for Biotechnology Information. [Link]

- BenchChem Technical Support Team. (2025). A Comparative Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate and Ethyl 4-(2-naphthyl)

-

PubChem. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Steps. Fischer Esterification. Chemistry Steps. [Link]

-

Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

-

Dowdy, D., Gore, P. H., & Waters, D. N. (1991). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Naphthyl Butyrate Derivatives

Abstract

Butyric acid, a short-chain fatty acid produced by microbial fermentation in the colon, is a molecule of immense therapeutic interest, demonstrating potent anti-cancer, anti-inflammatory, and neuroprotective properties. Its clinical utility, however, is hampered by unfavorable pharmacokinetic properties, including a short half-life and rapid metabolism. This technical guide explores the potential of naphthyl butyrate derivatives as a strategic prodrug approach to overcome these limitations. By esterifying butyric acid with a naphthyl moiety, it is hypothesized that the resulting derivatives will exhibit enhanced lipophilicity, leading to improved cellular uptake and bioavailability. This guide will provide a comprehensive overview of the established biological activities of butyrate, a theoretical framework for the enhanced potential of naphthyl butyrate derivatives, and detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the fields of oncology, immunology, and neuroscience.

The Therapeutic Promise and Pharmacokinetic Challenges of Butyrate

Butyric acid is a well-documented histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, butyrate induces hyperacetylation of histones, leading to a more open chromatin structure that facilitates the transcription of genes involved in cell cycle arrest, apoptosis, and cellular differentiation.[1][2] This mechanism is central to its anti-cancer effects. Furthermore, butyrate exerts potent anti-inflammatory effects, primarily through the suppression of the NF-κB signaling pathway.[3][4] In the context of neuroprotection, butyrate has been shown to promote neuronal survival and reduce neuroinflammation.

Despite this therapeutic potential, the clinical translation of butyrate has been challenging. As a small, hydrophilic molecule, it is rapidly absorbed and metabolized in the gut and liver, resulting in a very short plasma half-life.[5][6] This necessitates the administration of high doses to achieve therapeutic concentrations, which is often impractical.[7][8]

Naphthyl Butyrate Derivatives: A Prodrug Strategy for Enhanced Efficacy

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent.[9][10][11] Esterification is a common and effective prodrug strategy to improve the pharmacokinetic profile of drugs containing carboxyl groups, such as butyric acid.[11][12]

The central hypothesis of this guide is that by esterifying butyric acid with a naphthyl group, the resulting naphthyl butyrate derivative will function as an effective prodrug with enhanced therapeutic potential. The naphthalene moiety is a lipophilic, bicyclic aromatic structure that is a common scaffold in medicinal chemistry, known to improve the drug-like properties of compounds.[13][14][15]

Theoretical Advantages of Naphthyl Butyrate Derivatives:

-

Increased Lipophilicity: The naphthalene group is significantly more lipophilic than the hydroxyl group of butyric acid. This increased lipophilicity is predicted to enhance the passive diffusion of the derivative across cell membranes, leading to higher intracellular concentrations of the prodrug.[16][17]

-

Improved Bioavailability: By masking the polar carboxylic acid group, naphthyl butyrate derivatives are expected to have improved oral bioavailability, allowing for lower and less frequent dosing.[18][19]

-

Sustained Release of Butyrate: Once inside the cell or in circulation, the ester bond of the naphthyl butyrate derivative is expected to be cleaved by intracellular esterases, leading to a slow and sustained release of active butyric acid.[5][20] This would maintain therapeutic concentrations of butyrate over a longer period.[5][21]

Potential Biological Activities and Mechanisms of Action

The biological activities of naphthyl butyrate derivatives are predicted to mirror and potentially enhance those of butyrate, owing to the improved delivery of the active molecule.

Anticancer Activity

Butyrate has been shown to inhibit the proliferation of various cancer cell lines in vitro.[3] The primary mechanism is through HDAC inhibition, which leads to the upregulation of cell cycle inhibitors like p21 and the induction of apoptosis.[1][2]

Hypothesized Mechanism for Naphthyl Butyrate Derivatives:

It is proposed that naphthyl butyrate derivatives will be taken up more efficiently by cancer cells due to their increased lipophilicity. Intracellular esterases will then cleave the ester bond, releasing butyrate to inhibit HDACs, leading to cell cycle arrest and apoptosis. The naphthalene moiety itself may also contribute to anticancer activity, as many naphthalene derivatives have demonstrated cytotoxic effects.[13][14]

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture human colorectal cancer cells (e.g., HCT-116) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the naphthyl butyrate derivative, sodium butyrate (as a positive control), and a vehicle control.

-

MTT Assay: After 48-72 hours of incubation, perform an MTT assay to assess cell viability.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Table 1: Hypothetical IC50 Values for a Naphthyl Butyrate Derivative

| Compound | HCT-116 IC50 (µM) |

| Sodium Butyrate | 1500 |

| Naphthyl Butyrate Derivative | 250 |

| Doxorubicin (Control) | 0.5 |

Anti-inflammatory Activity

Butyrate is a potent anti-inflammatory agent that suppresses the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]

Hypothesized Mechanism for Naphthyl Butyrate Derivatives:

Naphthyl butyrate derivatives are expected to penetrate inflammatory cells more effectively. The subsequent release of butyrate will inhibit NF-κB activation, leading to a reduction in the production of inflammatory mediators. Some naphthalene derivatives have also been reported to possess anti-inflammatory properties, which could lead to a synergistic effect.

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of the naphthyl butyrate derivative or sodium butyrate for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

ELISA: After 24 hours, collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit.

-

Data Analysis: Determine the concentration-dependent inhibition of TNF-α production.

Neuroprotective Activity

The neuroprotective effects of butyrate are attributed to its ability to reduce oxidative stress, inhibit neuroinflammation, and promote the expression of neurotrophic factors.

Hypothesized Mechanism for Naphthyl Butyrate Derivatives:

The increased lipophilicity of naphthyl butyrate derivatives may facilitate their transport across the blood-brain barrier. Once in the central nervous system, the release of butyrate could protect neurons from excitotoxicity and oxidative damage, and reduce microglial activation.

Experimental Protocol: Neuroprotection in an In Vitro Model of Oxidative Stress

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y).

-

Treatment: Pre-treat cells with the naphthyl butyrate derivative or sodium butyrate for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress.

-

Cell Viability Assay: Assess cell viability using a lactate dehydrogenase (LDH) assay.

-

Data Analysis: Quantify the protective effect of the compounds against H2O2-induced cell death.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Butyrate's Anticancer Activity

Caption: Proposed anticancer mechanism of naphthyl butyrate derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

Naphthyl butyrate derivatives represent a promising, yet underexplored, class of compounds with the potential to harness the therapeutic benefits of butyric acid in a more clinically viable manner. The theoretical framework presented in this guide, based on established principles of prodrug design and the known biological activities of both butyrate and naphthalene-containing molecules, provides a strong rationale for their investigation as anticancer, anti-inflammatory, and neuroprotective agents. The detailed experimental protocols outlined herein offer a clear path for researchers to validate these hypotheses. Future research should focus on the synthesis and in vitro evaluation of a library of naphthyl butyrate derivatives, followed by in vivo pharmacokinetic and efficacy studies in relevant animal models. Such work will be crucial in determining if this prodrug strategy can indeed unlock the full therapeutic potential of butyrate.

References

- Pouillart, P. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Life Sciences, 63(20), 1739-1760.

- Gasparetto, M., et al. (2000). Pharmacokinetic studies of N-butyric acid mono- and polyesters derived from monosaccharides. Anticancer Research, 20(5A), 3215-3220.

- Rephaeli, A., et al. (1991). Novel anticancer prodrugs of butyric acid. 2. International Journal of Cancer, 49(4), 603-608.

- Carducci, M. A., et al. (2002). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research, 8(7), 2142-2148.

- Nudelman, A., et al. (2009). Histone deacetylase inhibitor prodrugs in nanoparticle vector enhanced gene expression in human cancer cells. European Journal of Medicinal Chemistry, 44(11), 4603-4610.

- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

- Saleem, R. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29337-29351.

- Kumar, A., et al. (2021). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-13.

- Conley, B. A., et al. (1998). Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors. Clinical Cancer Research, 4(3), 629-634.

- Kremer, J. M. H., et al. (2022). A Pharmacokinetic Comparison of Three Butyrate Products. Journal of Exercise and Nutrition, 5(2).

- Abdel-Aziz, M., et al. (2021). Representative examples for naphthalene containing marketed drugs. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2074.

- Sravani, A., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 1-7.

- Sravani, A., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 1-7.

- Kremer, J. M. H., et al. (2022). A Pharmacokinetic Comparison of Three Butyrate Products. Journal of Exercise and Nutrition, 5(2).

- Sharma, P., & Kumar, A. (2012). NAPHTHALENE DERIVATIVES: A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 34-39.

- Egorin, M. J., et al. (1999). Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats. Cancer Chemotherapy and Pharmacology, 43(6), 445-453.

- Ooi, C. C., et al. (2010). Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells. Clinical and Experimental Pharmacology and Physiology, 37(9), 905-911.

- Provimi. (n.d.). Added value of esterified organic acids. Proviron.

- Carducci, M. A., et al. (2001). A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 7(10), 3047-3055.

- Nudelman, A., et al. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3‐4), 370-391.

- Bowers, S., et al. (2015). Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release. Journal of Medicinal Chemistry, 58(10), 4376-4381.

- BMS Clinic. (2023). Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health.

- Nudelman, A., et al. (1998). Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. Journal of Medicinal Chemistry, 41(11), 1879-1884.

- Abdelsalam, M., et al. (2024). Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in virally transfected acute myeloid leukemia cells. Archiv der Pharmazie, 357(2), e2300536.

- Abdelsalam, M., et al. (2023).

- Chen, Y. C., et al. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4196.

- Park, J., et al. (2024). A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. Nature Biomedical Engineering, 8(4), 438-454.

- Rios-Covian, D., et al. (2020). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. Microorganisms, 8(11), 1807.

- Yourno, J., et al. (1982). Ester Bonds in Prodrugs. Blood, 60(1), 1-10.